2-Oxo-2H-1-benzopyran-6-sulphonic acid
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Overview
Description
2-Oxo-2H-1-benzopyran-6-sulphonic acid is a chemical compound with the molecular formula C9H6O5S. It is a derivative of benzopyran, also known as coumarin, which is a naturally occurring compound found in many plants. The addition of a sulphonic acid group to the benzopyran structure enhances its solubility in water and introduces new chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-1-benzopyran-6-sulphonic acid typically involves the sulfonation of 2-Oxo-2H-1-benzopyran. This can be achieved by reacting 2-Oxo-2H-1-benzopyran with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2H-1-benzopyran-6-sulphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized benzopyran compounds.
Scientific Research Applications
2-Oxo-2H-1-benzopyran-6-sulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-2H-1-benzopyran-6-sulphonic acid involves its interaction with various molecular targets and pathways. The sulphonic acid group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-1-benzopyran-3-carboxylic acid: Another derivative of benzopyran with a carboxylic acid group instead of a sulphonic acid group.
7-Hydroxycoumarin: A hydroxylated derivative of benzopyran with different chemical properties and applications.
Coumarin-3-carboxylic acid: Similar to 2-Oxo-2H-1-benzopyran-6-sulphonic acid but with a carboxylic acid group at the 3-position.
Uniqueness
The presence of the sulphonic acid group in this compound makes it more water-soluble and introduces unique chemical reactivity compared to its analogs. This enhances its utility in various chemical and biological applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
27279-86-3 |
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Molecular Formula |
C9H6O5S |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
2-oxochromene-6-sulfonic acid |
InChI |
InChI=1S/C9H6O5S/c10-9-4-1-6-5-7(15(11,12)13)2-3-8(6)14-9/h1-5H,(H,11,12,13) |
InChI Key |
SXOYTVCGDVNJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)O |
Origin of Product |
United States |
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